The Chemical and Pharmacological Profile of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride: A Core Scaffold in M4 mAChR Allosteric Modulators
The Chemical and Pharmacological Profile of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride: A Core Scaffold in M4 mAChR Allosteric Modulators
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In contemporary medicinal chemistry, the development of highly selective neuropharmacological agents relies heavily on versatile, structurally robust building blocks. 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7) has emerged as a critical pharmacophore scaffold, particularly in the synthesis of positive allosteric modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor (mAChR)[Google Patents][1].
This technical guide dissects the physicochemical properties of this compound, explains the causality behind its preferred synthetic routes, and outlines field-proven protocols for its application in high-throughput biological screening.
Physicochemical Properties & Structural Causality
The utility of 3-(4-Piperidinyloxy)benzonitrile hydrochloride stems from the synergistic effects of its three primary structural motifs:
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The Piperidine Ring: Confers basicity and mimics the endogenous amine motifs (like acetylcholine) necessary for receptor interaction. As a hydrochloride salt, it ensures excellent aqueous solubility required for biological assays[CymitQuimica][2].
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The Ether Linkage: Provides crucial conformational flexibility while maintaining high metabolic stability against esterases, a common liability in CNS-targeted drugs.
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The Benzonitrile Group: Acts as a strong electron-withdrawing group, modulating the electron density of the aromatic system. The cyano moiety also serves as a potent hydrogen bond acceptor within the receptor's allosteric binding pocket.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-(piperidin-4-yloxy)benzonitrile hydrochloride |
| CAS Number | 950649-07-7 |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| SMILES | C1CNCCC1OC2=CC=CC(=C2)C#N.Cl |
| Physical State | White to off-white solid |
| Solubility | Soluble in polar solvents (e.g., Water, DMSO, Methanol) |
Data corroborated by commercial chemical standards [Fisher Scientific][3].
Synthetic Methodology: The Mitsunobu-Deprotection Route
The Causality of Reaction Selection
A common pitfall in synthesizing aryl ethers is attempting a Nucleophilic Aromatic Substitution (S_NAr). However, in 3-fluorobenzonitrile, the cyano group is in the meta position. Because the meta position cannot stabilize the intermediate Meisenheimer complex via resonance, the ring is insufficiently activated for S_NAr.
To circumvent this, the Mitsunobu reaction is the chemically sound choice[Common Organic Chemistry][4]. By coupling 3-cyanophenol with 1-Boc-4-hydroxypiperidine, the reaction proceeds smoothly under mild conditions.
Protocol 1: Synthesis and Isolation
This protocol is designed as a self-validating system : the final deprotection step naturally drives the product out of solution as a highly pure hydrochloride salt, eliminating the need for downstream chromatographic purification.
Step 1: Mitsunobu Etherification
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Reagents: Dissolve 3-cyanophenol (1.0 eq) and 1-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF under an inert nitrogen atmosphere.
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Activation: Add Triphenylphosphine (PPh₃) (1.2 eq). Cool the mixture to 0°C.
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Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq). The DIAD/PPh₃ complex activates the secondary alcohol, facilitating nucleophilic attack by the phenol.
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Workup: Stir at room temperature for 12 hours. Concentrate, partition between EtOAc and 1M NaOH (to remove unreacted phenol), and purify the intermediate via silica gel plug.
Step 2: Boc-Deprotection & Salt Precipitation
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Cleavage: Dissolve the intermediate in minimal diethyl ether. Add 4M HCl in dioxane (5.0 eq).
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Validation (Precipitation): As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is insoluble in the ether/dioxane mixture, it precipitates as a white solid.
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Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield pure 3-(4-Piperidinyloxy)benzonitrile hydrochloride.
Caption: Synthetic workflow for 3-(4-Piperidinyloxy)benzonitrile hydrochloride via Mitsunobu etherification.
Biological Application: M4 mAChR Modulation
Derivatives of 3-(4-Piperidinyloxy)benzonitrile are heavily investigated as M4 mAChR positive allosteric modulators (PAMs). Selective activation of M4 receptors has been shown to reverse hyperdopaminergic behaviors, making these compounds highly relevant for schizophrenia and Alzheimer's disease research[Google Patents][5].
Protocol 2: In Vitro Calcium Mobilization Assay (FLIPR)
The M4 receptor is naturally G_i/o-coupled, meaning its activation inhibits adenylate cyclase and reduces cAMP. Because real-time cAMP reduction is difficult to measure in high-throughput screening (HTS), we utilize a chimeric G-protein (Gqi5) .
Causality of Gqi5: Gqi5 forces the G_i-coupled M4 receptor to signal through the G_q pathway. This redirects the signal to activate Phospholipase C (PLC), resulting in a massive release of intracellular calcium (Ca²⁺) that can be easily quantified using fluorescent dyes.
Step-by-Step Methodology:
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Cell Preparation: Plate CHO cells stably expressing human M4 mAChR and the Gqi5 chimera in 384-well black-walled plates. Incubate overnight at 37°C.
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Dye Loading: Remove media and add Fluo-4 AM (calcium-sensitive dye) dissolved in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes in the dark.
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Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), add the piperidine ether PAM derivative (synthesized from the CAS 950649-07-7 scaffold) at varying concentrations.
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Agonist Challenge: Add an EC₂₀ concentration of acetylcholine.
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Self-Validation Control: In parallel wells, pre-incubate with Atropine (a known orthosteric antagonist). If the PAM's signal is abolished by Atropine, it validates that the observed calcium flux is strictly M4 receptor-mediated and not an off-target artifact.
Caption: M4 mAChR signaling pathway modulated by piperidine ether positive allosteric modulators.
References
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Fisher Scientific. "CAS RN 950649-07-7 - 3-(piperidin-4-yloxy)benzonitrile hydrochloride." Thermo Fisher Scientific. URL: [Link]
- Lindsley, C. W., et al. "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." Google Patents (WO2018112843A1).
- Lindsley, C. W., et al. "6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." Google Patents (WO2018112840A1).
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Common Organic Chemistry. "Mitsunobu Reaction Protocols." Common Organic Chemistry Database (WO 2012/069948 Al). URL: [Link]
Sources
- 1. WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochl… [cymitquimica.com]
- 3. CAS RN 950649-07-7 | Fisher Scientific [fishersci.ch]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
